1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid
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Overview
Description
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thietane ring, a benzotriazole moiety, and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluorine atom and other functional groups can be substituted with different atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride: Similar thietane ring structure but different functional groups.
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide: Contains a thietane ring and amide group .
Uniqueness
1-(1,1-dioxo-1lambda6-thietan-3-yl)-6-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid is unique due to the combination of its thietane ring, benzotriazole moiety, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C10H8FN3O4S |
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Molecular Weight |
285.25 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)-5-fluorobenzotriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8FN3O4S/c11-6-1-2-7-9(8(6)10(15)16)14(13-12-7)5-3-19(17,18)4-5/h1-2,5H,3-4H2,(H,15,16) |
InChI Key |
ZXYJRUBJUPSHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3C(=O)O)F)N=N2 |
Origin of Product |
United States |
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